molecular formula C7H11NO3 B8736085 2-Azetidinone, 4-(acetyloxy)-3-ethyl- CAS No. 82290-86-6

2-Azetidinone, 4-(acetyloxy)-3-ethyl-

Cat. No. B8736085
CAS RN: 82290-86-6
M. Wt: 157.17 g/mol
InChI Key: VHOMYEKCMUWHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinone, 4-(acetyloxy)-3-ethyl- is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azetidinone, 4-(acetyloxy)-3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinone, 4-(acetyloxy)-3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82290-86-6

Product Name

2-Azetidinone, 4-(acetyloxy)-3-ethyl-

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3-ethyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10)

InChI Key

VHOMYEKCMUWHJI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC1=O)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.0 g of 3-ethylazetidine-2-one and 0.83 g of anhydrous sodium acetate were suspended in 20 ml of methylene chloride and cooled to -5° C., to which 0.35 g of ruthenium acetylacetonate complex was added. 3.8 ml of acetic acid solution containing 40% peracetic acid was dropped thereto carefully so as to maintain the temperature not higher than 0° C., followed by the procedures in Example 2 to obtain 1.17 g of the title compound (yield: 74.5%).
Name
3-ethylazetidine-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
74.5%

Synthesis routes and methods II

Procedure details

To a solution prepared by mixing 500 mg (5 mmole) of 3-ethylazetidin-2-one, 415 mg (5 mmole) of anhydrous sodium acetate, 5 ml of acetic acid, and 30 mg (abut 2 mole % based on the amount of 3-ethylazetidin-2-one) of osmium trichloride trihydrate was added dropwise, with stirring , 2.8 g (11 mmole) of a 30% peracetic acid solution in ethyl acetate at room temperature over a period of 2 hours or more. The reaction mixture was further stirred at room temperature for 4 hours, subsequently poured into 80 ml of water, and then extracted thrice with 100 ml of hexane. The extract was dried over anhydrous magnesium sulfate, and the solvent was removed by evaporation under reduced pressure. The residue was separated and purified by silica gel column chromatography (n-hexane/ethyl acetate=1/1 by volume). Thus, 780 mg of 4-acetoxy-3-ethylazetidin-2-one was obtained. The percent yield was 78%.
Name
3-ethylazetidin-2-one
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
3-ethylazetidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.